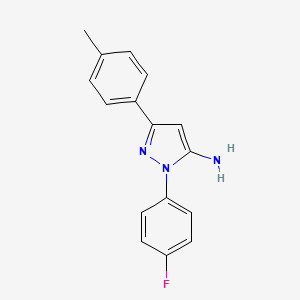

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 618098-12-7

Cat. No.: VC7919064

Molecular Formula: C16H14FN3

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618098-12-7 |

|---|---|

| Molecular Formula | C16H14FN3 |

| Molecular Weight | 267.3 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 |

| Standard InChI Key | XUYXSEVDAHKAQM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a pyrazole ring substituted at positions 1 and 3 with 4-fluorophenyl and 4-methylphenyl groups, respectively, and an amine group at position 5. The IUPAC name, 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, reflects this substitution pattern. Key structural features include:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets .

-

4-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances metabolic stability and influences dipole interactions .

-

4-Methylphenyl Group: The methyl substituent introduces steric bulk and hydrophobic character, potentially affecting solubility and binding affinity .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.3 g/mol |

| CAS Registry Number | 618098-12-7 |

| IUPAC Name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |

Synthesis and Preparation

Industrial Considerations

Scale-up processes likely involve:

-

Continuous Flow Reactors: To optimize heat transfer and reaction homogeneity.

-

Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective aryl group introductions .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

-

Solubility: Low aqueous solubility due to hydrophobic aryl groups; soluble in DMSO or DMF.

-

Melting Point: Estimated 180–220°C (derived from similar pyrazoles) .

Table 2: Comparative Physicochemical Data

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Enhances bioavailability and target binding through electronegativity and van der Waals interactions .

-

Methyl Group: Increases metabolic stability but may reduce solubility .

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

Comparing the target compound (1-fluoro-3-methyl) with its positional isomer (3-fluoro-1-methyl, CAS 618092-86-7) :

-

Bioactivity: Isomers may exhibit divergent binding modes due to altered steric and electronic profiles.

-

Synthetic Accessibility: Isomer distribution depends on cyclization regioselectivity during synthesis.

Halogen Substitution Impact

Replacing fluorine with chlorine (as in 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine):

-

Electron Withdrawal: Chlorine’s stronger -I effect increases electrophilicity but may reduce metabolic stability.

-

Molecular Weight: Chlorine substitution raises molecular weight by ~20 g/mol, affecting pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume